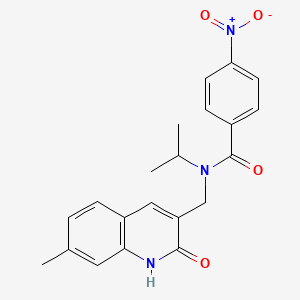
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide inhibits the activity of NF-κB by binding to the IKK complex, which is responsible for the activation of NF-κB. By inhibiting the activity of the IKK complex, this compound prevents the activation of NF-κB and the subsequent transcription of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
实验室实验的优点和局限性
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ability to penetrate cell membranes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.
未来方向
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, including its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential biomarkers for predicting response to this compound treatment. Finally, the development of more selective and potent inhibitors of NF-κB could help to improve the therapeutic potential of this compound and other NF-κB inhibitors.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide involves a multi-step process that includes the reaction of 2-hydroxy-7-methylquinoline with para-nitrobenzoyl chloride in the presence of triethylamine to yield N-(2-hydroxy-7-methylquinolin-3-yl)-4-nitrobenzamide. This intermediate is then reacted with isopropylamine to yield the final product, this compound.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)23(21(26)15-6-8-18(9-7-15)24(27)28)12-17-11-16-5-4-14(3)10-19(16)22-20(17)25/h4-11,13H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGNZABRKZRJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

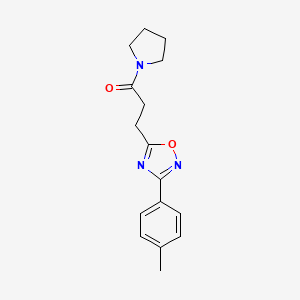
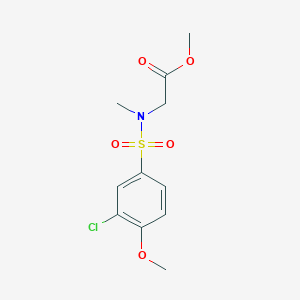
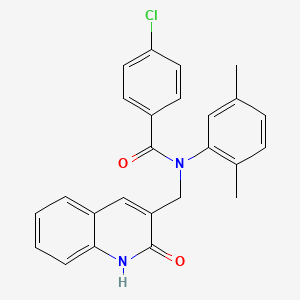
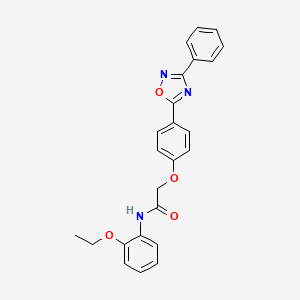


![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
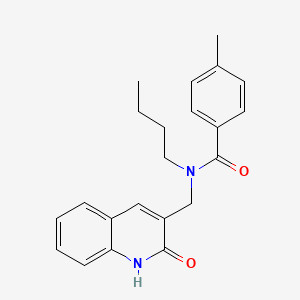
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)
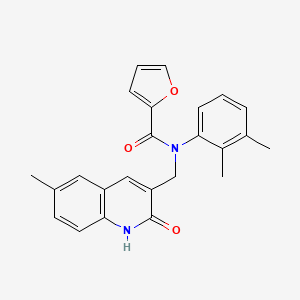
![N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696413.png)


![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)